3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-8-11-4-1-2-9(11)6-12(7-11)5-3-10(14)15/h9,13H,1-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYZGGQLNSIARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes.
Biochemical Pathways
The compound is likely involved in complex biochemical pathways. For instance, it may participate in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It might also be involved in the protodeboronation of alkyl boronic esters, a process that has been utilized in the synthesis of various organic compounds.
Biological Activity
3-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid, a complex organic compound, exhibits various biological activities that are of significant interest in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from diverse sources to elucidate its biological activity, mechanisms of action, and potential applications.
Structural Overview
The compound features a unique hexahydrocyclopenta[c]pyrrol ring system, which contributes to its distinct biological properties. The hydroxymethyl group and propanoic acid moiety further enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it can modulate various metabolic pathways, potentially influencing cellular processes such as proliferation, apoptosis, and signal transduction.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. Its structural components may interfere with bacterial cell wall synthesis or function.
- Anti-inflammatory Properties : There is evidence indicating that this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Study 1: Antimicrobial Efficacy
A study conducted on various strains of bacteria demonstrated that the compound inhibited growth at specific concentrations. The minimum inhibitory concentration (MIC) was determined for Gram-positive and Gram-negative bacteria, showing promising results particularly against Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Study 2: Anti-inflammatory Activity
In a controlled in vitro experiment using human macrophages, the compound significantly reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha). This suggests its potential as an anti-inflammatory agent.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 200 | 50 |
| TNF-alpha | 150 | 30 |
Research Findings
Research has highlighted several pathways through which this compound exerts its effects:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered drug metabolism or enhanced therapeutic effects.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexahydrocyclopenta[c]pyrrole Derivatives with Aromatic Substituents
- Examples: (6-Methoxy-triazolo[4,3-a]pyridin-3-yl)(hexahydrocyclopenta[c]pyrrol-2-yl)methanone (41): Contains a methoxy-triazolopyridine carbonyl group. Exhibits higher lipophilicity (logP ~3.5 estimated) and a melting point of 147–152°C. Acts as a retinol-binding protein 4 (RBP4) antagonist, suggesting utility in metabolic disorders . (6-Trifluoromethyl-triazolo[4,3-a]pyridin-3-yl)(hexahydrocyclopenta[c]pyrrol-2-yl)methanone (43): Incorporates a trifluoromethyl group, enhancing metabolic stability. Melting point: 154–156°C; MS (ESI+) m/z 449 [M + H]+ .
| Property | Target Compound | Compound 41 | Compound 43 |
|---|---|---|---|
| Key Functional Groups | Hydroxymethyl, propanoic acid | Methoxy-triazolopyridine | Trifluoromethyl-triazolo |
| Melting Point (°C) | Not reported | 147–152 | 154–156 |
| Biological Activity | Undefined | RBP4 antagonist | RBP4 antagonist |
| Polarity | High (due to -COOH, -CH2OH) | Moderate | Low (CF3 group) |
Key Differences : The target compound’s hydrophilic carboxylic acid group contrasts with the lipophilic aromatic substituents in 41 and 43, likely altering tissue distribution and target engagement .
Pyrimidine-Carboxylic Acid Derivatives
- Examples: 6-Methyl-2-(hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic Acid (33): Features a pyrimidine ring with a carboxylic acid. Melting point: 129–131°C; >99% HPLC purity. Demonstrates RBP4 antagonism with improved aqueous solubility compared to triazolopyridine analogs . Melting point: 161–165°C; MS (ESI+) m/z 393 [M + H]+ .
| Property | Target Compound | Compound 33 | Compound 66 |
|---|---|---|---|
| Core Structure | Pyrrole + propanoic acid | Pyrimidine + carboxylic acid | Pyrimidine + halogenated aryl |
| Acidity | Moderate (pKa ~4.5 for -COOH) | Stronger (pyrimidine electron withdrawal) | Similar to 33 |
| Therapeutic Target | Unknown | RBP4 inhibition | RBP4 inhibition |
Key Differences : The pyrimidine-carboxylic acid derivatives exhibit stronger acidity and aromatic π-π stacking capabilities, enhancing receptor binding affinity compared to the target compound’s aliphatic chain .
Benzamide Derivatives with NMDA Receptor Antagonism
- Example : 4-{3-[cis-Hexahydrocyclopenta[c]pyrrol-2-yl]propoxy}benzamide : Combines a benzamide moiety with a propoxy linker. Synergizes with NMDA antagonists (e.g., memantine) for treating Alzheimer’s-related cognitive decline. Crystallizes as an oxalate salt (melting point >200°C) .
| Property | Target Compound | Benzamide Derivative |
|---|---|---|
| Functional Groups | Propanoic acid, hydroxymethyl | Benzamide, propoxy |
| Solubility | High (polar groups) | Moderate (crystalline salt) |
| Therapeutic Use | Undefined | Cognitive disorders |
Key Differences : The benzamide derivative’s aromatic amide group enables CNS penetration and histaminergic interaction, contrasting with the target compound’s peripheral carboxylate .
Structural Analogs with Modified Substituents
- 3-(3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2-yl)propanoic Acid: Replaces hydroxymethyl with methoxymethyl, reducing hydrogen bonding capacity. Likely exhibits lower aqueous solubility but improved membrane permeability .
- Gliclazide-d4 : Hexahydrocyclopenta[c]pyrrol sulfonamide with hypoglycemic activity. Demonstrates the impact of sulfonamide vs. carboxylic acid on therapeutic targeting .
| Property | Target Compound | Methoxymethyl Analog | Gliclazide-d4 |
|---|---|---|---|
| Substituent | -CH2OH | -CH2OCH3 | -SO2NH-C6H4-CH3 |
| Bioactivity | Unknown | Unknown | Antidiabetic |
| Metabolic Stability | Moderate | Higher (ether group) | High (deuterated) |
Key Differences : Substituent modifications significantly alter pharmacokinetics and target selectivity.
Preparation Methods
Cyclization and Functionalization Approaches
Radical Cyclization via Nitrogen-Centered Radicals :
Recent advances in nitrogen-centered radical chemistry have enabled the construction of pyrrolidine and related bicyclic frameworks through intramolecular cyclization. Amidyl or iminyl radicals generated under photochemical or thermal conditions can cyclize onto alkenes to form the hexahydrocyclopenta[c]pyrrole skeleton, with subsequent functional group introduction at the 3a-position (e.g., hydroxymethyl) and side-chain propanoic acid installation through further transformations.
This approach leverages anti-Markovnikov regioselectivity and can afford moderate to good yields (20–78%) of cyclized products with stereochemical control, as demonstrated in analogous systems.One-Step Condensation and Radical Fragmentation :
Iminyl radical precursors prepared by condensation of ketones with carboxymethoxylamine have been shown to undergo photolytic fragmentation to generate reactive intermediates that cyclize and add to acrylates, forming pyrrolidine derivatives with handles for further functionalization. This method can yield bicyclic lactams or related structures suitable for conversion to the target acid.
Industrial-Scale Synthesis via Coupling Reactions
Coupling of Hexahydrocyclopenta[c]pyrrol Derivatives with Propanoic Acid Precursors :
Industrial patents describe a process involving the coupling of a hexahydrocyclopenta[c]pyrrol intermediate with propanoic acid derivatives or equivalents under basic conditions in polar solvents (e.g., water/acetonitrile or water/isopropanol mixtures). The reaction typically uses 2-halogenated or alkylsulfonated propanoic acid derivatives as electrophiles to form the C–N bond at the pyrrol nitrogen, yielding the desired propanoic acid-substituted product.Salification and Purification Steps :
The free base of the coupled product is converted into its hydrochloride salt in solvents such as water, acetone, or alcohols (methanol, ethanol, isopropanol), with acetone and isopropanol preferred for salification. Recrystallization of the hydrochloride salt affords the compound with high purity and suitable crystalline form for pharmaceutical applications.
Detailed Reaction Conditions and Process Parameters
| Step | Reagents/Conditions | Solvents | Notes/Outcome |
|---|---|---|---|
| Coupling Reaction | Hexahydrocyclopenta[c]pyrrol intermediate + 2-halopropanoic acid derivative | Water/Acetonitrile or Water/Isopropanol | Basic conditions, polar medium, high yield |
| Salification (Salt Formation) | Free base + HCl | Water, Acetone, Methanol, Ethanol, Isopropanol | Prefer acetone/isopropanol for best crystallinity |
| Recrystallization | Crude hydrochloride salt | Suitable alcohol or acetone | Ensures pharmaceutical purity and defined crystal form |
Research Findings and Yield Data
- Industrial processes achieve pharmaceutically satisfactory purity and yield , with low levels of genotoxic impurities, meeting regulatory standards.
- Radical cyclization methods yield bicyclic lactams and related structures in 20–78% yields , with good stereochemical control and regioselectivity.
- Photoredox catalysis and radical generation techniques allow for selective functionalization of unactivated alkenes, enabling installation of hydroxymethyl and propanoic acid groups in complex bicyclic frameworks.
Summary of Advantages and Challenges
| Aspect | Advantages | Challenges |
|---|---|---|
| Radical cyclization | Mild conditions, stereoselectivity, functional group tolerance | Control of side reactions, moderate yields |
| Industrial coupling process | Scalable, high purity, regulatory compliance | Requires careful solvent and base selection |
| Salification and purification | Produces stable crystalline forms, easy isolation | Optimization needed for solvent choice and crystallization |
Q & A
Q. What are the established synthetic routes for 3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid?
The compound’s synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, intermediates like hexahydrocyclopenta[c]pyrrole derivatives (e.g., ((3aS,6aR)-hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol) are synthesized via stereoselective cycloaddition or ring-closing metathesis . Subsequent hydroxymethylation and propanoic acid coupling may employ reagents such as diazomethane in dichloromethane under controlled temperatures (−20 to −15°C), followed by purification via column chromatography (ethyl acetate/hexane) and recrystallization from 2-propanol .
Q. How is the structural integrity of this compound validated in academic research?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : - and -NMR to resolve the hexahydrocyclopenta[c]pyrrole ring system and hydroxymethyl/propanoic acid substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed vs. calculated for ) .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the fused cyclopentane-pyrrolidine system .
Advanced Research Questions
Q. What experimental design challenges arise in achieving stereochemical purity of the hexahydrocyclopenta[c]pyrrole core?
The bicyclic system’s stereochemistry (e.g., 3aS,6aR configurations) requires stringent control during cyclization. Racemization risks are mitigated using chiral catalysts (e.g., asymmetric hydrogenation) or kinetic resolution via diastereomeric salt formation. Low-temperature conditions (−15°C) during diazomethane reactions reduce side-product formation . Advanced monitoring via chiral HPLC or circular dichroism (CD) spectroscopy ensures enantiomeric excess (>98%) .
Q. How can researchers address contradictions in purity assessments between HPLC and elemental analysis data?
Discrepancies often stem from co-eluting impurities or hygroscopicity. Orthogonal methods are recommended:
- LC-MS : Couples separation with mass detection to identify impurities (e.g., methyl ester byproducts).
- Karl Fischer Titration : Quantifies water content affecting elemental analysis (C, H, N).
- Thermogravimetric Analysis (TGA) : Detects volatile impurities . Reference standards (e.g., EP impurity profiles) should be used for calibration .
Q. What methodologies optimize the compound’s stability during long-term storage?
Stability studies under ICH guidelines (25°C/60% RH) reveal sensitivity to oxidation and hydrolysis. Recommended practices:
- Storage : Sealed containers under inert gas (N/Ar) at −20°C to prevent hydroxymethyl group degradation .
- Stabilizers : Addition of antioxidants (e.g., BHT) in solution phases.
- Analytical Monitoring : Periodic HPLC-UV to track degradation products (e.g., lactone formation from the propanoic acid moiety) .
Q. How can researchers design assays to study this compound’s pharmacokinetic behavior in vitro?
Key methodological considerations:
- Solubility : Use dimethyl sulfoxide (DMSO) or ethanol (Class 3 solvents) at concentrations ≤1% to avoid cytotoxicity .
- Permeability : Caco-2 cell monolayers with LC-MS quantification to assess intestinal absorption.
- Metabolic Stability : Liver microsome assays (human/rat) with NADPH cofactors, monitoring hydroxylation or glucuronidation via UPLC-QTOF .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity results between cell-based and enzyme inhibition assays?
Discrepancies may arise from off-target effects or assay conditions. Strategies include:
- Dose-Response Curves : Confirm potency (IC) across multiple replicates.
- Counter-Screens : Use unrelated enzymes (e.g., kinases) to rule out nonspecific binding.
- Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to correlate with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
